4-Ethynyl-4'-propyl-1,1'-biphenyl

説明

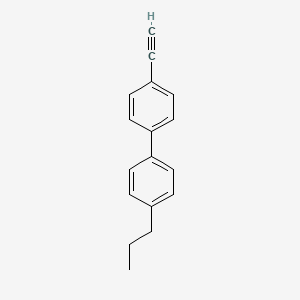

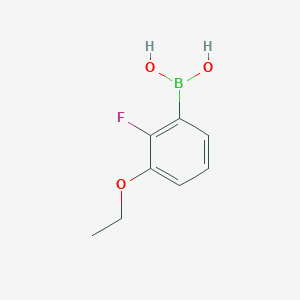

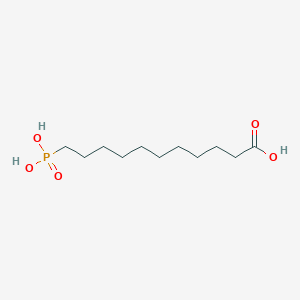

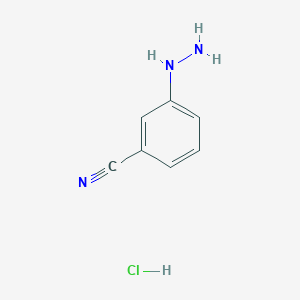

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a chemical compound with the molecular formula C17H16 . It is a biphenyl derivative containing both ethynyl and propyl groups . This compound is often used in the field of organic chemistry for its unique properties and potential applications .

Synthesis Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Molecular Structure Analysis

The molecular weight of “4-Ethynyl-4’-propyl-1,1’-biphenyl” is 220.31 . The molecular formula is C17H16 . The canonical SMILES structure is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .Chemical Reactions Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” has a boiling point of 332.8±31.0 ºC . Its density is 1.01±0.1 g/ml . It is soluble in toluene .科学的研究の応用

Terahertz Properties in Liquid Crystals

The compound 4-Ethynyl-4'-propyl-1,1'-biphenyl has been explored for its optical properties, particularly in the terahertz (THz) range. A study examined the birefringence, refractive indices, and absorption coefficients for ordinary and extraordinary rays of liquid crystals containing fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls. The findings indicate that the optical parameters in the THz range are influenced by the number and placement of fluorine atoms in the molecules (Chodorow et al., 2013).

Photocatalysis with Alkyne Substituted Complexes

Alkyne substituted complexes, such as those involving 4-ethynyl-1,1'-biphenyl, have been studied for their photochemical and redox properties. The addition of ethynyl phenyl moieties to certain ligands was found not to have a detrimental effect on the ability of the complexes to photocatalyse reactions, indicating potential applications in photocatalysis (Davidson et al., 2015).

Self-Assembly in Nanotechnology

Research has shown significant electronic communications between edge-on biphenyl moieties of a benzene core derivatised biaxially with four ethynyl-biphenyls. The ability of ethynyls to rotate allows for dual adaptability of edge-on and face-on orientations for the aromatic rings, which is crucial for the successful assembly of conjugated 1D nanowires. This points to potential applications in nanotechnology and materials science (Lee et al., 2014).

Liquid Crystal Applications

Another study focused on synthesizing fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyl, highlighting correlations between molecular structure and mesomorphic properties. The dielectric study of these compounds and their mixtures presented potential applications in the field of liquid crystals (Kula et al., 2013).

Surface-Confined Covalent Coupling Reactions

The compound 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl was studied for its surface-confined covalent coupling reactions, showing surface-dependent chemoselectivity. This research offers insights into the potential use of similar compounds in the synthesis of covalent carbon-based sp-sp2 polymers, useful in various scientific and industrial applications (Chen et al., 2019).

作用機序

In general, compounds like 4-Ethynyl-4’-propyl-1,1’-biphenyl can interact with various biological targets depending on their specific structure and functional groups. They might bind to certain proteins or enzymes, influencing their function and potentially leading to various cellular effects. The exact mode of action would depend on the specific targets and the nature of the interaction .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, solubility, stability, and the route of administration. For instance, its solubility in organic solvents like toluene could potentially affect its absorption and distribution in the body.

The action of 4-Ethynyl-4’-propyl-1,1’-biphenyl could also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals could affect its stability and reactivity .

特性

IUPAC Name |

1-ethynyl-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZCHDBZRCUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600251 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-4'-propyl-1,1'-biphenyl | |

CAS RN |

360768-57-6 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)